Cas no 1330755-76-4 ((5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol)

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound featuring a thiadiazole core substituted with a cyclohexyl group and a hydroxymethyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the thiadiazole ring enhances its potential as a bioactive scaffold, while the hydroxymethyl group offers versatility for further functionalization. Its cyclohexyl substituent contributes to lipophilicity, influencing solubility and bioavailability. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or antimicrobial agents due to its balanced steric and electronic characteristics. High purity grades ensure reproducibility in research and industrial applications.
(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol structure
1330755-76-4 structure
Product name:(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
CAS No:1330755-76-4
MF:C9H14N2OS
MW:198.285260677338
MDL:MFCD19981626
CID:5617325
PubChem ID:102537409

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1330755-76-4
    • (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
    • EN300-2896823
    • (5-Cyclohexyl-[1,3,4]thiadiazol-2-yl)-methanol
    • 1,3,4-Thiadiazole-2-methanol, 5-cyclohexyl-
    • MDL: MFCD19981626
    • Inchi: 1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2
    • InChI Key: AYGLJMOOUFCNSZ-UHFFFAOYSA-N
    • SMILES: S1C(CO)=NN=C1C1CCCCC1

Computed Properties

  • Exact Mass: 198.08268425g/mol
  • Monoisotopic Mass: 198.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.2Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.236±0.06 g/cm3(Predicted)
  • Boiling Point: 363.7±21.0 °C(Predicted)
  • pka: 12.57±0.10(Predicted)

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2896823-0.5g
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
0.5g
$407.0 2023-09-06
1PlusChem
1P029258-5g
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
5g
$1953.00 2023-12-22
Enamine
EN300-2896823-0.1g
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
0.1g
$152.0 2023-09-06
Enamine
EN300-2896823-2.5g
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
2.5g
$1034.0 2023-09-06
1PlusChem
1P029258-50mg
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
50mg
$182.00 2023-12-22
1PlusChem
1P029258-100mg
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
100mg
$243.00 2023-12-22
1PlusChem
1P029258-1g
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
1g
$715.00 2023-12-22
1PlusChem
1P029258-10g
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
10g
$2867.00 2023-12-22
Aaron
AR0292DK-100mg
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
100mg
$234.00 2025-02-17
Aaron
AR0292DK-250mg
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
1330755-76-4 95%
250mg
$322.00 2025-02-17

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol Related Literature

Additional information on (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol

Introduction to (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-76-4)

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol, identified by its CAS number 1330755-76-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiadiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a cyclohexyl group and a hydroxymethyl substituent on the thiadiazole core imparts unique chemical and pharmacological properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol combines the electron-deficient thiadiazole ring system with the relatively electron-rich cyclohexyl moiety. This combination can influence the compound's reactivity, solubility, and interaction with biological targets. The hydroxymethyl group further enhances its potential as a precursor for more complex molecules, particularly in medicinal chemistry applications.

In recent years, there has been growing interest in thiadiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted the potential of these compounds as antimicrobial, anti-inflammatory, and anticancer agents. The cyclohexyl substitution in (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol may contribute to improved bioavailability and metabolic stability compared to unsubstituted thiadiazole analogs.

One of the most compelling aspects of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is its utility as a building block in synthetic chemistry. The hydroxymethyl group provides a versatile handle for further functionalization through esterification, etherification, or oxidation reactions. This flexibility allows chemists to explore diverse structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Recent advances in catalytic methods have further streamlined the synthesis of such derivatives, making them more accessible for industrial-scale production.

The pharmacological potential of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to human disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases involved in cancer progression. Additionally, its ability to modulate inflammatory responses has been observed in in vitro models, positioning it as a candidate for treating chronic inflammatory conditions.

The synthesis of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include cyclization reactions to form the thiadiazole ring system followed by selective functionalization to introduce the cyclohexyl and hydroxymethyl groups. Modern synthetic methodologies emphasize efficiency and sustainability, with an increasing focus on green chemistry principles. For example, solvent-free reactions or those employing biodegradable solvents are being explored to minimize environmental impact.

In conclusion, (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-76-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a synthetic intermediate and its exploration in drug discovery highlight its significance in modern medicinal chemistry. As research continues to uncover new applications for thiadiazole derivatives, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd